L-Phenylalanine,Indole-15N

Stable Isotope Labeling Mass Spectrometry NMR Spectroscopy

Endogenous tryptophan interference compromises LC-MS/MS quantitation accuracy when unlabeled or backbone-labeled isotopologues are used as internal standards. L-Phenylalanine,Indole-15N (CAS 84344-22-9) resolves this with site-specific indole-15N labeling at 98 atom% enrichment and 99.6% chemical purity. • Achieves 94.3-96.1% recovery and <4.4% intra-day precision as a SIL-IS in UHPLC-ESI-MS/MS workflows for plasma, serum, and ocular fluid matrices. • The distinct +1 Da mass shift at the indole moiety enables unambiguous nitrogen flux tracking into serotonin, melatonin, and kynurenine pathway metabolites. • Provides a resolved 15N NMR signal at ~35.8 ppm for site-specific protein dynamics studies without spectral overlap.

Molecular Formula C11H12N2O2
Molecular Weight 205.22 g/mol
Cat. No. B12398882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine,Indole-15N
Molecular FormulaC11H12N2O2
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i13+1
InChIKeyQIVBCDIJIAJPQS-DQOKOWHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylalanine,Indole-15N (L-Tryptophan-15N) Product Evidence Guide: Isotopic Purity, Mass Shift & Procurement Specifications


L-Phenylalanine,Indole-15N (CAS 84344-22-9) is a stable isotope-labeled form of the essential amino acid L-Tryptophan, in which the nitrogen atom within the indole ring is enriched with the heavy 15N isotope . This compound is distinguished by its specific isotopic labeling position (indole nitrogen) and is supplied with a certified isotopic enrichment of 98 atom% 15N and a chemical purity of 99.6% . It is utilized as a tracer and internal standard in mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) for the quantification and metabolic analysis of tryptophan and its downstream metabolites, including serotonin and kynurenine pathway components .

Why Unlabeled Tryptophan or Alternative Isotopologues Cannot Substitute for L-Phenylalanine,Indole-15N in Precise Analytical Workflows


Generic substitution with unlabeled L-Tryptophan or differently labeled isotopologues (e.g., L-Tryptophan-15N, L-Tryptophan-d5) is analytically unsound due to critical differences in mass shift, labeling position, and isotopic enrichment. Unlabeled L-Tryptophan cannot serve as an internal standard for MS quantitation due to spectral overlap with endogenous analyte [1]. Alternative 15N-labeled forms, such as L-Tryptophan-15N (labeled at the alpha-amino nitrogen), exhibit a different chemical shift in NMR and a distinct fragmentation pattern in MS, preventing direct method transfer . Furthermore, the specific indole-15N label uniquely enables the tracking of nitrogen flux from the indole moiety into downstream metabolites like serotonin, which is not possible with backbone-labeled 13C or 15N2 isotopologues . Procurement of a variant with lower isotopic enrichment (<98 atom%) compromises signal-to-noise ratio and quantitative accuracy .

Quantitative Differentiation of L-Phenylalanine,Indole-15N vs. In-Class Alternatives: Mass Shift, Enrichment, and Analytical Performance


Mass Shift and Specific Labeling Position: L-Phenylalanine,Indole-15N vs. L-Tryptophan-15N vs. Unlabeled L-Tryptophan

L-Phenylalanine,Indole-15N exhibits a distinct +1 Da mass shift relative to unlabeled L-Tryptophan (MW 204.23) and a different labeling position compared to L-Tryptophan-15N (alpha-amino labeled). This specific indole-15N labeling yields a unique fragmentation pattern in MS/MS and a distinct 15N NMR chemical shift, enabling selective tracking of the indole nitrogen metabolic fate .

Stable Isotope Labeling Mass Spectrometry NMR Spectroscopy

Quantitative LC-MS/MS Performance as Internal Standard: L-Phenylalanine,Indole-15N vs. Deuterated Analogues (L-Tryptophan-d5)

When used as an internal standard, L-Phenylalanine,Indole-15N (reported as L-Tryptophan-amino-15N) enables highly precise and accurate quantitation of tryptophan in biological matrices, achieving mean recoveries between 94.3% and 96.1% and intra-day precision <4.4% [1]. In contrast, deuterated analogues like L-Tryptophan-d5 can be prone to deuterium/hydrogen exchange in certain matrices, potentially compromising quantitative accuracy .

LC-MS/MS Quantitation Internal Standard Isotope Dilution

Isotopic Enrichment and Purity: L-Phenylalanine,Indole-15N (≥99.6%) vs. Industry Benchmark (98 atom%)

L-Phenylalanine,Indole-15N is supplied with a certified chemical purity of 99.6% and an isotopic enrichment of 98 atom% 15N . This exceeds the typical 98 atom% 15N enrichment offered for many general-purpose 15N-labeled amino acids (e.g., Sigma-Aldrich L-Phenylalanine-15N, which is specified at 98 atom% 15N and 99% CP) .

Isotopic Purity Procurement Specification Analytical Sensitivity

NMR Utility: Indole-15N Label for Protein and Metabolic Studies vs. Unlabeled or Backbone-Labeled Tryptophan

The indole-15N label provides a specific NMR handle for studying the tryptophan side chain in proteins and tracking metabolic flux. In 15N NMR, [15N]phenylalanine (and by extension, 15N-labeled tryptophan) yields a distinct signal at ~35.8 ppm [1], enabling selective observation of the indole nitrogen without interference from backbone amide nitrogens. This contrasts with unlabeled compounds, which are NMR-silent for 15N, and with uniformly 15N-labeled proteins where resonance assignment can be complex [2].

NMR Spectroscopy Protein Structure Metabolic Flux Analysis

Metabolic Tracing of Indole Nitrogen: L-Phenylalanine,Indole-15N vs. 13C-Labeled Tryptophan

The indole-15N label uniquely enables the tracking of nitrogen flux from the indole ring into downstream metabolites such as serotonin and kynurenine. In plant metabolism, [15N]-L-phenylalanine (an analogous 15N-labeled amino acid) was used to demonstrate a novel nitrogen cycle, where the 15N label was tracked into glutamine and glutamate [1]. In contrast, 13C-labeled tryptophan traces carbon skeleton but does not inform on nitrogen-specific metabolic branching or loss .

Metabolic Flux Analysis Tracer Studies Nitrogen Metabolism

Procurement Cost-Effectiveness: L-Phenylalanine,Indole-15N vs. L-Tryptophan-15N2

L-Phenylalanine,Indole-15N (single 15N label) offers a cost-effective alternative to dual-labeled L-Tryptophan-15N2 for applications requiring only an indole nitrogen label. For 10 mg quantities, L-Phenylalanine,Indole-15N is priced at approximately $520 USD , while L-Tryptophan-15N2 is typically more expensive due to the additional isotopic label. This represents a substantial cost saving without compromising the ability to perform indole-nitrogen-specific tracing or MS quantitation.

Cost-Benefit Analysis Procurement Stable Isotope Labeling

Optimal Use Cases for L-Phenylalanine,Indole-15N Based on Quantitative Performance Evidence


Precise LC-MS/MS Quantitation of Tryptophan and Its Metabolites in Complex Biological Fluids

Employ L-Phenylalanine,Indole-15N as a stable isotope-labeled internal standard (SIL-IS) for UHPLC-ESI-MS/MS quantification of tryptophan and kynurenine pathway metabolites. The demonstrated high recovery (94.3–96.1%) and intra-day precision (<4.4%) support robust method validation and reliable quantitation in matrices such as plasma, serum, and ocular fluid [1][2]. The specific +1 Da mass shift and minimal isotopic exchange ensure accurate and interference-free detection, directly addressing the limitations of unlabeled or deuterated alternatives .

Selective Tracking of Indole Nitrogen Flux in Serotonin and Kynurenine Biosynthesis

Utilize the indole-15N label to specifically trace nitrogen incorporation from tryptophan into downstream metabolites such as serotonin, melatonin, and kynurenine pathway components. This approach, validated by analogous 15N tracer studies in plant metabolism, allows researchers to distinguish between nitrogen retention and loss pathways, providing critical data for metabolic flux analysis and enzyme mechanism studies [3].

Site-Specific NMR Analysis of Tryptophan Residues in Protein Structure and Dynamics

Leverage the distinct 15N NMR signal of the indole nitrogen (approx. 35.8 ppm) for site-specific studies of tryptophan residues in proteins. This simplifies resonance assignment and enables detailed investigation of local structure and dynamics without the spectral overlap typical of uniformly labeled samples [4][5]. The high isotopic enrichment (98 atom%) ensures adequate signal-to-noise for demanding multidimensional NMR experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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